Sulfur, pentafluoro(trifluoromethyl)-

Description

Historical Context of Fluorinated Sulfur Species Chemistry

The exploration of fluorinated sulfur compounds dates back to the mid-20th century. A notable early discovery was disulfur (B1233692) decafluoride (S₂F₁₀) in 1934. wikipedia.org The synthesis of Sulfur, pentafluoro(trifluoromethyl)- was first reported in 1950 by Silvey and Cady. wikipedia.org The development of synthetic methods to introduce the SF₅ group into organic molecules has been a significant area of research, driven by the unique properties this moiety imparts, such as high chemical and thermal stability, and strong electronegativity. mdpi.comgoogle.com The chemistry of related compounds, such as sulfur chloride pentafluoride (SF₅Cl), has also been crucial, as it provides a pathway for incorporating the SF₅ group into various organic structures. wikipedia.org

Unique Chemical Characteristics of the SF₅ Moiety in Fluorocarbon Structures

The pentafluorosulfanyl (SF₅) group is often dubbed a "super-trifluoromethyl group" due to its exceptional properties that often surpass those of the trifluoromethyl (CF₃) group. mdpi.comnih.gov The SF₅ group is characterized by its high electronegativity and its ability to act as a strong electron-withdrawing group, primarily through an inductive effect. researchgate.net This significantly influences the chemical and physical properties of the molecules to which it is attached.

The introduction of an SF₅ group into a molecule can impart several key characteristics:

High Thermal and Chemical Stability: Compounds containing the SF₅ group often exhibit remarkable stability. mdpi.comnih.gov

Increased Lipophilicity: The SF₅ group can enhance the lipophilicity of a molecule. mdpi.comresearchgate.net

Strong Electron-Withdrawing Nature: This property is more pronounced in the SF₅ group compared to the CF₃ group. researchgate.netresearchgate.net

These characteristics make the SF₅ moiety a valuable functional group in the design of new materials and biologically active compounds. mdpi.comgoogle.comnih.gov

Overview of Key Research Areas in SF₅CF₃ Chemistry

Research concerning Sulfur, pentafluoro(trifluoromethyl)- is multifaceted, primarily focusing on:

Atmospheric Chemistry and Environmental Impact: A significant body of research is dedicated to understanding the behavior of SF₅CF₃ in the atmosphere. This includes studies on its sources, which are believed to be anthropogenic, potentially as a byproduct from the electronics industry or the breakdown of sulfur hexafluoride (SF₆). wikipedia.orgrsc.org Research also investigates its atmospheric lifetime, estimated to be around 800 to 1000 years, and its removal mechanisms, which are thought to be dominated by low-energy electron attachment in the mesosphere. wikipedia.orgresearchgate.netbirmingham.ac.uk

Physical and Spectroscopic Properties: Detailed investigations into the fundamental physical and spectroscopic properties of SF₅CF₃ have been conducted. This includes determining its molecular structure, bond lengths, bond strengths, and spectroscopic data, which are crucial for its detection and for theoretical modeling. researchgate.netnist.gov

Reaction Chemistry: Studies on the reactivity of SF₅CF₃ with various atmospheric species, such as ions, have been performed to elucidate its fate in the upper atmosphere. researchgate.netrsc.org Research has shown that it is largely unreactive with many common atmospheric radicals but can be destroyed through reactions with certain positive ions and by electron attachment. benthamopen.combirmingham.ac.uknih.gov

Current State of Knowledge and Research Gaps Pertaining to SF₅CF₃

Despite the existing body of research, some knowledge gaps remain:

Precise Emission Sources: While anthropogenic activities are the confirmed origin, the exact industrial processes leading to the emission of SF₅CF₃ are not fully quantified. benthamopen.comresearchgate.net Initial theories about its formation from SF₆ in high-voltage equipment have been questioned by some studies. benthamopen.com

Detailed Reaction Mechanisms: While the primary atmospheric sink is believed to be electron attachment, the detailed mechanisms and products of its degradation in the atmosphere are still areas of active investigation. birmingham.ac.uknih.gov

Synthetic Applications: While the SF₅ group is of great interest, the direct use of SF₅CF₃ as a reagent in synthetic chemistry is not as widespread as other SF₅-containing compounds like SF₅Cl. wikipedia.org Further research could explore its potential as a building block in organic synthesis.

Data Tables

Physical and Chemical Properties of Sulfur, pentafluoro(trifluoromethyl)-

| Property | Value |

| Chemical Formula | CF₈S wikipedia.orgnih.gov |

| Molar Mass | 196.06 g·mol⁻¹ wikipedia.org |

| Melting Point | -87 °C wikipedia.org |

| Boiling Point | -20.4 °C wikipedia.org |

| Appearance | Colorless gas nih.gov |

| CAS Number | 373-80-8 wikipedia.org |

| S-C Bond Strength | 372 ± 43 kJ mol⁻¹ researchgate.netbirmingham.ac.uk |

| Dipole Moment | 0.95 D researchgate.net |

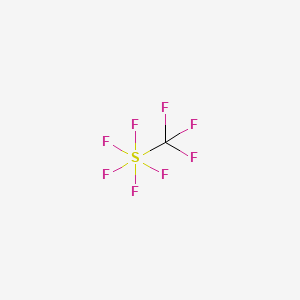

Structure

2D Structure

Properties

IUPAC Name |

pentafluoro(trifluoromethyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF8S/c2-1(3,4)10(5,6,7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYZKVMAFMDRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190759 | |

| Record name | Trifluoromethyl sulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Apollo Scientific MSDS] | |

| Record name | Trifluoromethylsulfur pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-80-8 | |

| Record name | (Trifluoromethyl)sulfur pentafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, pentafluoro(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethyl sulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur, pentafluoro(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Bonding, and Electronic Properties of Sulfur, Pentafluoro Trifluoromethyl

Gas-Phase Molecular Geometry and Conformation

In the gas phase, the geometry of CF3SF5 consists of a slightly distorted octahedron of fluorine atoms around the central sulfur atom, with one vertex occupied by the carbon atom of the trifluoromethyl group. The molecule's symmetry is classified as C4v, indicating a four-fold rotational axis along the C-S bond. researchgate.net

Theoretical calculations have determined precise structural parameters. The sulfur-carbon bond length is 0.187 nm. researchgate.net The trifluoromethyl group has C-F bond lengths of 0.130 nm, and the F-C-F bond angles are approximately 109.3°. researchgate.net The sulfur-fluorine bonds have two distinct lengths: the four equatorial S-F bonds (those perpendicular to the S-C bond) are 0.158 nm, while the single axial S-F bond (opposite the -CF3 group) is slightly shorter at 0.157 nm. researchgate.net The F-S-F bond angles are all near 90°. researchgate.net

Studies of its infrared and Raman spectra indicate that the barrier to internal rotation of the -CF3 group relative to the -SF5 group around the sulfur-carbon bond is either very low or nonexistent. researchgate.net This suggests that in the gas phase, the molecule undergoes nearly free rotation about the S-C axis.

Table 1: Gas-Phase Molecular Geometry of CF3SF5

| Parameter | Value | Reference |

|---|---|---|

| Molecular Symmetry | C4v | researchgate.net |

| S−C Bond Length | 0.187 nm | researchgate.net |

| C−F Bond Length | 0.130 nm | researchgate.net |

| S−F (Equatorial) Bond Length | 0.158 nm | researchgate.net |

| S−F (Axial) Bond Length | 0.157 nm | researchgate.net |

| F−S−F Bond Angle | ~90° | researchgate.net |

| F−C−F Bond Angle | ~109.3° | researchgate.net |

Analysis of the Sulfur-Carbon Bond Strength and Dissociation Energies

An indirect experimental measurement, using tunable vacuum ultraviolet (VUV) radiation from a synchrotron source to photoionize the molecule, determined the first dissociative ionization energy. rsc.org From this data, the strength of the S-C bond was calculated to be 3.86 ± 0.45 eV, which corresponds to 372 ± 43 kJ mol⁻¹. researchgate.netrsc.org This high dissociation energy signifies a strong sigma (σ) bond. rsc.org The robustness of this bond explains why ultraviolet photolysis in the stratosphere is an unlikely pathway for the atmospheric removal of CF3SF5. researchgate.netrsc.org

Theoretical studies using density functional methods have also been conducted, yielding dissociation energies for the S-C bond in the range of 1.9 to 3.1 eV, depending on the specific method used. researchgate.net

Table 2: Sulfur-Carbon Bond Dissociation Energy in CF3SF5

| Method | Dissociation Energy (eV) | Dissociation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Experimental (VUV Photoionization) | 3.86 ± 0.45 | 372 ± 43 | researchgate.netrsc.org |

| Theoretical (Density Functional Methods) | 1.9 - 3.1 | ~183 - ~299 | researchgate.net |

Electronic Structure and Charge Distribution Analysis

The electronic structure of CF3SF5 is heavily influenced by the presence of highly electronegative fluorine atoms. The significant difference in electronegativity between fluorine (4.0) and carbon (2.5) creates a substantial dipole moment in the C-F bonds, leading to partial positive charge on the carbon and partial negative charges on the fluorine atoms (Cδ+—Fδ−). wikipedia.org

Vibrational Modes and Rotational Dynamics Studies

As a molecule with 10 atoms, CF3SF5 has a total of 3n-6 = 24 fundamental vibrational modes. rsc.org However, not all of these modes are active in the infrared spectrum. Spectroscopic analysis shows that only six of these modes have any significant infrared intensity. rsc.org

The most intense absorption bands are particularly noteworthy. Four of these strong bands are located in the 730-1260 cm⁻¹ (8-14 µm) region of the infrared spectrum. rsc.org These intense absorptions are primarily due to C-F and S-F stretching vibrations. rsc.org

Table 3: Key Vibrational Characteristics of CF3SF5

| Property | Value/Description | Reference |

|---|---|---|

| Total Vibrational Modes | 24 | rsc.org |

| Significantly IR-Active Modes | 6 | rsc.org |

| Region of 4 Most Intense IR Bands | 730-1260 cm⁻¹ | rsc.org |

Reaction Mechanisms and Kinetics of Sulfur, Pentafluoro Trifluoromethyl

Unimolecular Decomposition Pathways

Unimolecular decomposition involves the breakdown of a single molecule, typically initiated by heat or radiation. For CF₃SF₅, these processes are significantly hindered by the molecule's robust structure.

The central carbon-sulfur (C–S) bond is the weakest link in the CF₃SF₅ molecule, and its cleavage is the primary step in its decomposition. However, this bond is remarkably strong. Experimental studies using tunable vacuum-ultraviolet (VUV) radiation have been conducted to measure the energy required to break this bond. rsc.orgresearchgate.net By determining the dissociative ionization energy—the energy needed for the reaction CF₃SF₅ → CF₃⁺ + SF₅ + e⁻—researchers have calculated the C-S bond strength. rsc.org The high dissociation energy confirms that significant energy is required to initiate cleavage, rendering the molecule resistant to UV photolysis in the stratosphere. rsc.orgresearchgate.net

| Parameter | Value | Unit |

|---|---|---|

| First Dissociative Ionization Energy (at 0 K) | 12.9 ± 0.4 | eV |

| CF₃-SF₅ Bond Strength (D₀) | 3.86 ± 0.45 | eV |

| CF₃-SF₅ Bond Strength (D₀) | 372 ± 43 | kJ mol⁻¹ |

Data sourced from research utilizing VUV radiation to study photoionization of CF₃SF₅. rsc.orgresearchgate.net

While C-S bond scission is the dominant initial step in the high-energy decomposition of CF₃SF₅, other fragmentation pathways like fluorine elimination have been considered. In the fragmentation of similar long-lived perfluorocarbon cations, fluorine-atom migration across a C-X bond has been observed. researchgate.net For CF₃SF₅, specifically in studies involving its dimer cation, (CF₃SF₅)₂⁺, evidence suggests that one CF₃SF₅ molecule can catalyze fluorine transfer in the other, promoting the formation of CF₄ and ultimately leading to the SF₃⁺ fragment ion. researchgate.net However, simple unimolecular fluorine elimination is not considered a primary decomposition pathway under typical atmospheric conditions.

The thermal stability of CF₃SF₅ is exceptionally high, a direct consequence of its strong C-S bond. rsc.orgresearchgate.net While detailed kinetic studies on its purely thermal decomposition are not widely reported, its high bond energy suggests that very high temperatures are required to initiate unimolecular decomposition. rsc.org Its atmospheric lifetime is estimated to be on the order of 1000 years, indicating its extreme resistance to thermal breakdown and other removal processes in the lower atmosphere. benthamopen.comwikipedia.org The dominant atmospheric loss process is not thermal decomposition but rather dissociative electron attachment in the mesosphere. rsc.org

Gas-Phase Reactions with Neutral Species and Radicals

Interactions with other gas-phase species are critical in determining the atmospheric fate of CF₃SF₅. These reactions can involve neutral molecules or highly reactive radicals.

The formation of trifluoromethylsulfur pentafluoride is attributed to the recombination of CF₃ and SF₅ radicals. acs.org Conversely, its reactions with other radicals, such as the methyl radical (CH₃), are not well-documented in existing literature. The molecule's chemical inertness suggests that such reactions are likely to be slow under atmospheric conditions.

The primary mechanism for the destruction and effective defluorination of CF₃SF₅ in the upper atmosphere is dissociative electron attachment. benthamopen.comrsc.org This process involves the capture of a low-energy free electron to form an unstable negative ion, which then fragments.

e⁻ + CF₃SF₅ → [CF₃SF₅]⁻* → SF₅⁻ + CF₃

The rate constant for this reaction is significant (7.7 x 10⁻⁸ cm³ s⁻¹), making it the most important sink for CF₃SF₅, primarily occurring in the E and F regions of the ionosphere where electron concentrations are highest. benthamopen.comrsc.org

Extensive studies have been performed on the gas-phase reactions of CF₃SF₅ with various ions containing oxygen and nitrogen, which are present in the upper atmosphere. researchgate.netbirmingham.ac.ukrsc.org These investigations, often using selected ion flow tube (SIFT) techniques at 300 K, show that CF₃SF₅ is unreactive towards some ions but reacts efficiently with others.

Notably, it does not react with H₃O⁺, NO⁺, and NO₂⁺. researchgate.netbirmingham.ac.uk It is also unreactive towards key neutral oxidizers found in the troposphere and stratosphere, such as hydroxyl radicals (OH) and ozone (O₃), because it lacks the hydrogen atoms or double bonds that these species typically attack. benthamopen.com

However, CF₃SF₅ undergoes rapid reactions with several other cations. researchgate.netbirmingham.ac.uk With the exception of the reaction with H₂O⁺, these processes occur via dissociative charge transfer, where an electron is transferred to the reagent ion, leading to the fragmentation of the resulting CF₃SF₅⁺. The dominant product ions are typically CF₃⁺ (from direct C-S bond cleavage) and SF₃⁺ (likely from rearrangement and dissociation). researchgate.netbirmingham.ac.uk

| Reactant Ion | Major Products | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reaction Type |

|---|---|---|---|

| H₃O⁺, NO⁺, NO₂⁺ | No reaction | < 10⁻¹² | Unreactive |

| O₂⁺ | SF₄⁺, CF₃O⁺ | 2.7 x 10⁻¹¹ | Chemical Reaction |

| H₂O⁺ | SF₄OH⁺, SF₃⁺, CF₃⁺ | 1.1 x 10⁻⁹ | Chemical Pathway |

| N₂O⁺ | CF₃⁺, SF₃⁺ | 7.0 x 10⁻¹⁰ | Dissociative Charge Transfer |

| O⁺ | CF₃⁺, SF₃⁺ | 1.1 x 10⁻⁹ | Dissociative Charge Transfer |

| CO₂⁺ | CF₃⁺, SF₃⁺ | 7.0 x 10⁻¹⁰ | Dissociative Charge Transfer |

| CO⁺ | CF₃⁺, SF₃⁺ | 1.2 x 10⁻⁹ | Dissociative Charge Transfer |

| N⁺ | CF₃⁺, SF₃⁺ | 1.4 x 10⁻⁹ | Dissociative Charge Transfer |

| N₂⁺ | CF₃⁺, SF₃⁺ | 1.1 x 10⁻⁹ | Dissociative Charge Transfer |

Ion-Molecule Reactions and Dissociative Processes

The reactions of SF₅CF₃ with various ions present in the atmosphere are key to understanding its atmospheric fate. These reactions often lead to the breakdown of the highly stable SF₅CF₃ molecule.

Bimolecular reactions between SF₅CF₃ and several positive ions of atmospheric interest have been studied to determine their potential role in the atmospheric degradation of this potent greenhouse gas. Investigations using a selected ion flow tube at 300 K have revealed that ions such as H₃O⁺, NO⁺, and NO₂⁺ are unreactive towards SF₅CF₃. researchgate.netrsc.org

Conversely, other atmospheric cations, including H₂O⁺, N₂O⁺, O⁺, CO₂⁺, CO⁺, N⁺, and N₂⁺, react with SF₅CF₃ at or near the collision rate. researchgate.netrsc.org With the exception of the reaction with H₂O⁺, these reactions predominantly proceed through dissociative charge transfer. researchgate.net The major product ions formed in these reactions are CF₃⁺ and SF₃⁺. The formation of CF₃⁺ is attributed to the direct cleavage of the S-C bond within the SF₅CF₃⁺ cation, while SF₃⁺ is thought to arise from the dissociation of an excited SF₄⁺* intermediate following an intramolecular rearrangement. researchgate.net

The reaction with O₂⁺ is notably slower than the capture rate and is believed to occur via chemical pathways involving bond breakage and formation. researchgate.netrsc.org The reaction with H₂O⁺ also appears to follow a chemical pathway, as suggested by the observed ion branching ratios. researchgate.net These reactions with atmospheric cations are considered a significant destruction mechanism for SF₅CF₃ in the upper atmosphere. researchgate.netrsc.org

Table 1: Reactivity of Atmospheric Cations with SF₅CF₃

| Reagent Ion | Reactivity | Primary Reaction Pathway | Dominant Product Ions |

| H₃O⁺, NO⁺, NO₂⁺ | Unreactive | - | - |

| H₂O⁺ | Reactive | Chemical Pathway | - |

| N₂O⁺, O⁺, CO₂⁺, CO⁺, N⁺, N₂⁺ | Reactive | Dissociative Charge Transfer | CF₃⁺, SF₃⁺ |

| O₂⁺ | Reactive (slow) | Chemical Pathway | - |

Data sourced from studies on bimolecular reactions of positive ions with SF₅CF₃. researchgate.netrsc.org

The gas-phase protonation of SF₅CF₃ has been investigated through mass spectrometry and theoretical calculations. nih.govrsc.org This reaction is found to be primarily dissociative, leading to the formation of several fragmentation products, with hydrogen fluoride (B91410) (HF), carbon tetrafluoride (CF₄), and the sulfur trifluoride cation (SF₃⁺) being the main species observed. nih.govrsc.org

Theoretical calculations, supported by collisionally activated dissociation (CAD) mass spectrometry, have identified a loosely bound ion-molecule complex, [HF-SF₄-CF₃]⁺, as the most stable isomer on the [SF₅CF₃]H⁺ potential energy surface. nih.govrsc.org

The proton affinity of SF₅CF₃ has been experimentally determined to be approximately 152.5 ± 3 kcal mol⁻¹ through Fourier-transform ion cyclotron resonance (FT-ICR) "bracketing" experiments. nih.govrsc.org This experimental value is in good agreement with theoretical values of 154.0 ± 3 kcal mol⁻¹ (B3LYP) and 153.4 ± 3 kcal mol⁻¹ (CCSD(T)). nih.gov These findings indicate that SF₅CF₃ has a higher basicity than atmospheric cations like H₂O⁺, suggesting that proton transfer reactions could be a viable destruction pathway for SF₅CF₃ in the atmosphere. nih.govrsc.org

Table 2: Products of SF₅CF₃ Protonation

| Product | Formula |

| Hydrogen Fluoride | HF |

| Carbon Tetrafluoride | CF₄ |

| Sulfur Trifluoride Cation | SF₃⁺ |

Based on gas-phase protonation studies of SF₅CF₃. nih.govrsc.org

Low-energy electron attachment to SF₅CF₃ is a highly efficient process that leads to its dissociation. researchgate.net Experimental studies have shown a large cross-section for dissociative electron attachment (DEA) at near-zero electron energies, resulting in the formation of the sulfur pentafluoride anion (SF₅⁻) and a trifluoromethyl radical (CF₃). researchgate.netnih.gov This process is the dominant channel for electron attachment to SF₅CF₃. researchgate.net

In addition to the primary SF₅⁻ formation, weaker resonances have been observed at approximately 1 eV, leading to the formation of CF₃⁻ and F⁻ fragment ions. researchgate.net The electron attachment to SF₅CF₃ is exclusively dissociative, even at thermal electron energies (around 0.03 eV). researchgate.net The formation of the SF₅CF₃⁻ radical anion is an intermediate step, which then rapidly decomposes to SF₅⁻ and a CF₃ radical. nih.gov This is a key process for the atmospheric removal of SF₅CF₃. rsc.org

The total absolute cross-section for anion formation has been determined over an energy range of 0.001–12 eV, which allows for the calculation of the rate coefficient for dissociative electron attachment over a wide range of electron temperatures. researchgate.net

Table 3: Anion Formation from Electron Attachment to SF₅CF₃

| Anion Product | Formula | Formation Energy | Relative Intensity |

| Sulfur Pentafluoride Anion | SF₅⁻ | Near 0 eV | Very High |

| Trifluoromethyl Anion | CF₃⁻ | ~1 eV | Weak |

| Fluoride Anion | F⁻ | ~1 eV | Weak |

Data compiled from studies on low-energy electron attachment to SF₅CF₃. researchgate.net

Photochemical Reaction Pathways

The interaction of SF₅CF₃ with electromagnetic radiation, particularly in the vacuum-ultraviolet range, can induce its dissociation and ionization, contributing to its atmospheric degradation.

Studies using vacuum-ultraviolet (VUV) radiation have shown that photoexcitation of SF₅CF₃ leads to both photodissociation and photoionization. nih.govaip.org Ion-pair formation, where the molecule dissociates into a positive and a negative ion, has been observed upon VUV photoexcitation in the 10-35 eV range. nih.govaip.org The anions detected include F⁻, F₂⁻, and SFₓ⁻ (where x = 1-5). nih.gov With the exception of SF₅⁻, these anions are formed directly through ion-pair formation. nih.govaip.org The SF₅⁻ anion, however, is produced via dissociative electron attachment following the photoionization of SF₅CF₃, which acts as a source of low-energy electrons. nih.gov

The quantum yields for anion production from SF₅CF₃ are in the range of 10⁻⁷ to 10⁻⁴. nih.govaip.org Interestingly, the quantum yield for F⁻ production increases above the photoionization onset, a behavior different from that observed for SF₆ and CF₄. nih.gov

VUV photon-induced fluorescence spectroscopy has revealed that at photon energies below 20 eV, the observed emission is attributed to excited CF₃ and CF₂ fragments. rsc.org The threshold for CF₃ emission is 10.2 ± 0.2 eV, which provides an upper limit for the SF₅–CF₃ bond dissociation energy of 3.9 ± 0.3 eV. rsc.org The photoabsorption spectrum of SF₅CF₃ displays features that are attributed to electronic transitions from valence to Rydberg orbitals. rsc.org

The first dissociative ionization energy of SF₅CF₃, leading to the formation of CF₃⁺ + SF₅ + e⁻, has been determined to be 12.9 ± 0.4 eV. rsc.org This, in turn, has allowed for the calculation of the CF₃-SF₅ bond strength as 3.86 ± 0.45 eV. rsc.orgresearchgate.net

Electron irradiation of condensed films of SF₅CF₃ can induce its transformation. When a mixture of SF₅CF₃ and an N-heterocyclic carbene (SIMes) is irradiated, it can lead to the formation of fluorinated and trifluoromethylated heterocycles. nih.gov This process is thought to involve the formation of an SF₅CF₃⁻ radical anion, which then decomposes to an SF₅⁻ anion and a CF₃ radical. nih.gov The CF₃ radical can then participate in further reactions. nih.gov

Irradiation of a benzene-d₆ solution of SF₅CF₃ at 311 nm results in the formation of α,α,α-trifluorotoluene-d₅, although the yield is low without a sensitizer. nih.gov

Mechanistic Insights into Bond Formation and Cleavage within SF₅CF₃

The chemical stability and reactivity of Sulfur, pentafluoro(trifluoromethyl)- (SF₅CF₃) are fundamentally governed by the nature and strength of its constituent chemical bonds. Mechanistic studies have provided significant insights into the pathways of its formation and decomposition, primarily focusing on the robust sulfur-carbon bond that links the pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) groups.

The principal mechanism for the formation of SF₅CF₃ is the recombination of trifluoromethyl (CF₃) and sulfur pentafluoride (SF₅) radicals. researchgate.net This process is a critical step in understanding the atmospheric presence of this potent greenhouse gas.

Conversely, the primary pathway for the unimolecular decomposition of SF₅CF₃ is the cleavage of the C-S bond, which results in the formation of SF₅ and CF₃ radicals. researchgate.net Theoretical studies using statistical rate theories and a master equation formalism have elucidated the kinetics of this dissociation. The reaction is found to be pressure-dependent, and the major channel for the dissociation of SF₅CF₃ is indeed the C-S bond cleavage. researchgate.net The Arrhenius equation for this unimolecular decomposition has been calculated as:

k₁ = 2.0 × 10¹⁶ s⁻¹ exp(-265.4 kJ mol⁻¹/RT) researchgate.net

This equation highlights a significant activation energy, underscoring the stability of the S-C bond under normal conditions.

The strength of the central sulfur-carbon bond has been a subject of considerable experimental and theoretical investigation. Using techniques such as tunable vacuum-UV radiation from a synchrotron and coincidence spectroscopy, the S-C bond dissociation energy has been determined to be 3.86 ± 0.45 eV, which is equivalent to 372 ± 43 kJ mol⁻¹. core.ac.ukresearchgate.net This high bond energy explains why SF₅CF₃ is not readily broken down by UV photolysis in the stratosphere. core.ac.ukbenthamopen.com

Table 1: Bond Dissociation Energy of the S-C Bond in SF₅CF₃

| Bond | Dissociation Energy (eV) | Dissociation Energy (kJ/mol) | Source |

|---|---|---|---|

| SF₅-CF₃ | 3.86 ± 0.45 | 372 ± 43 | core.ac.ukresearchgate.net |

| SF₅-CF₃ | Not specified | 265.4 (Activation Energy for Dissociation) | researchgate.net |

While thermally and photolytically stable in the lower atmosphere, SF₅CF₃ can undergo bond cleavage through other mechanisms, particularly in the upper atmosphere and in specific chemical environments. Reactions with positive ions represent a significant destruction pathway in the ionosphere. core.ac.ukresearchgate.net Studies using selected ion flow tube (SIFT) mass spectrometry have determined the rate coefficients and product distributions for reactions of SF₅CF₃ with various cations at 300 K. core.ac.ukresearchgate.net

For many highly reactive cations, the reaction proceeds via dissociative charge transfer, leading to the cleavage of the S-C bond. core.ac.ukresearchgate.net The dominant product ions are often CF₃⁺ and SF₃⁺. The formation of CF₃⁺ occurs through the direct cleavage of the S-C bond in the SF₅CF₃⁺ cation, while SF₃⁺ is likely formed from the dissociation of an excited SF₄⁺* intermediate following intramolecular rearrangement. core.ac.ukresearchgate.net

Table 2: Reaction Rate Coefficients and Product Distributions for Reactions of SF₅CF₃ with Positive Ions at 300 K

| Reagent Ion | Rate Coefficient, k (10⁻⁹ cm³ molecule⁻¹ s⁻¹) | Product Ions and Branching Ratios (%) | Source |

|---|---|---|---|

| H₃O⁺ | Unreactive | - | core.ac.ukresearchgate.net |

| NO⁺ | Unreactive | - | core.ac.ukresearchgate.net |

| NO₂⁺ | Unreactive | - | core.ac.ukresearchgate.net |

| O₂⁺ | 0.01 | CF₃⁺, SF₃⁺ | researchgate.net |

| H₂O⁺ | Reactive | CF₃⁺, SF₃⁺ (details suggest a chemical pathway rather than simple charge transfer) | core.ac.ukresearchgate.net |

| N₂O⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

| O⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

| CO₂⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

| CO⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

| N⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

| N₂⁺ | Reactive (close to capture value) | CF₃⁺, SF₃⁺ (dissociative charge transfer) | core.ac.ukresearchgate.net |

Furthermore, gas-phase protonation of SF₅CF₃ has been shown to be an essentially dissociative process, leading to the formation of HF, CF₄, and SF₃⁺ as the main fragmentation products. nih.gov Theoretical calculations have identified a loosely bound ion-molecule complex, [HF-SF₄-CF₃]⁺, as the most stable isomer on the [SF₅CF₃]H⁺ potential energy surface, indicating a complex rearrangement and bond cleavage mechanism following protonation. nih.gov

Recent research has also explored the activation and cleavage of bonds in SF₅CF₃ using specific chemical reagents. For instance, N-heterocyclic carbenes can activate SF₅CF₃, leading to bond cleavage. nih.gov A proposed mechanism involves a single electron transfer (SET) from the carbene to SF₅CF₃, forming the SF₅CF₃⁻ radical anion, which then decomposes into SF₅⁻ and a CF₃ radical. nih.gov

The pentafluorosulfanyl group is a stronger electron-withdrawing group than the trifluoromethyl group, which influences the reactivity and bond strengths within the molecule. academie-sciences.fr This difference in electronic properties is a key factor in the mechanistic pathways of bond formation and cleavage.

Computational Chemistry and Advanced Theoretical Studies of Sulfur, Pentafluoro Trifluoromethyl

Quantum Chemical Calculation Methodologies Applied to SF₅CF₃

A variety of quantum chemical methods have been utilized to study SF₅CF₃, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT): DFT methods are a mainstay for investigating SF₅CF₃ due to their efficiency. The M06-2X functional has been specifically used to explore the potential energy surface of its unimolecular reactions. researchgate.netresearchgate.net The B3LYP functional has been employed in studies of its proton affinity. nih.gov These methods are crucial for initial geometry optimizations and frequency calculations, forming the basis for more complex studies. nih.govyoutube.com

Ab Initio Methods: For higher accuracy, more computationally intensive ab initio methods are often used to refine energies obtained from DFT.

Coupled Cluster (CC): The Coupled Cluster Singles and Doubles with Perturbative Triples, or CCSD(T), method has been used to calculate the proton affinity of SF₅CF₃, yielding results in excellent agreement with experimental data. nih.gov

Composite Methods: Methods like G2, G3, CBS-QB3, and G3MP2 provide a systematic approach to achieving high accuracy by combining results from different levels of theory to approximate a high-level calculation. researchgate.net The CBS-Q and G3MP2 methods, for instance, have been used to refine molecular energies and study reaction mechanisms involving SF₅CF₃. researchgate.netfigshare.com

Multi-Reference Methods: For describing excited electronic states, which are crucial for understanding photochemistry, multi-reference methods are necessary. The multi-state complete active space second-order perturbation theory (MS-CASPT2) has been shown to provide the best results for the valence states of SF₅CF₃, in contrast to time-dependent DFT (TDDFT) which performs poorly for this molecule. nih.gov The photoelectron spectrum has also been successfully investigated using the outer-valence Green's functions (OVGF) method. nih.gov

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. libretexts.org Exploring the PES allows chemists to identify stable molecules (minima), and the highest energy points on the lowest energy pathway between them, known as transition states or saddle points. libretexts.orgyoutube.com

Theoretical studies on SF₅CF₃ have explored several key potential energy surfaces:

Unimolecular Decomposition: The PES for the unimolecular decomposition of SF₅CF₃ has been investigated using the M06-2X density functional. researchgate.netresearchgate.net

Protonation Reactions: The PES of the protonated species, [SF₅CF₃]H⁺, was explored, leading to the identification of a loosely bound ion-molecule complex, [HF-SF₄CF₃]⁺, as the most stable structure. nih.gov

Cation Dissociation: Upon ionization, the ground state of the resulting SF₅CF₃⁺ cation is repulsive, meaning it spontaneously dissociates. researchgate.netbirmingham.ac.uk The fragmentation pathways, which include the formation of SF₃⁺ and CF₂⁺, necessitate the migration of a fluorine atom across the S-C bond, a process that requires mapping the PES to locate the relevant transition state. researchgate.netbirmingham.ac.ukresearchgate.net

Radical Reactions: The reaction between SF₅CF₃ and the methyl radical (CH₃) has been theoretically investigated. figshare.com In this study, transition states were located and confirmed by vibrational frequency analysis (which should have exactly one imaginary frequency) and by following the intrinsic reaction coordinate (IRC) to ensure the transition state correctly connects the reactants and products. figshare.com

Theoretical Kinetic Modeling of SF₅CF₃ Reactions

To understand how fast reactions involving SF₅CF₃ occur, theoretical kinetic models are employed. These models use data from the calculated potential energy surface to predict reaction rates.

For reactions that are dependent on temperature and pressure, statistical rate theories are essential.

Transition State Theory (TST): This theory forms the basis for calculating rate constants from the properties of the reactants and the transition state. youtube.com

Variable Reaction Coordinate-Transition State Theory (VRC-TST): For reactions without a distinct energy barrier, such as bond dissociations, VRC-TST is a more advanced and accurate method. It has been specifically used to calculate the rate constants for the bond-breaking channels in the unimolecular decomposition of SF₅CF₃. researchgate.net

RRKM Theory / Master Equation Formalism: Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a component of the broader master equation formalism, is used to model the pressure-dependence of unimolecular reactions. It accounts for the competition between reaction and collisional de-energization. This formalism was used to analyze the reaction of SF₅CF₃ and construct "falloff curves" that show how the rate constant changes between the low- and high-pressure limits. researchgate.net

The temperature dependence of a reaction rate is commonly described by the Arrhenius equation. core.ac.uk The parameters of this equation can be derived from the temperature-dependent rate coefficients calculated using statistical rate theories like VRC-TST and RRKM. researchgate.net

Quantum mechanical tunneling is a phenomenon where particles can pass through an energy barrier instead of going over it. nih.gov This effect is particularly important for reactions involving the transfer of light particles like electrons or hydrogen atoms, and it can lead to significant deviations from classical rate theories, especially at low temperatures. libretexts.orgnih.gov While tunneling is a critical consideration in many chemical reactions, specific studies quantifying its effect on reactions involving SF₅CF₃ were not prominently identified in the surveyed literature.

Prediction of Thermochemical Properties (e.g., Bond Dissociation Energies, Proton Affinities)

Computational methods are widely used to predict key thermochemical data that govern the stability and reactivity of molecules. youtube.comwikipedia.org For SF₅CF₃, several important properties have been determined.

The proton affinity (PA) , which is a measure of the gas-phase basicity of a molecule, was calculated using both B3LYP and the high-level CCSD(T) methods. The theoretical values showed excellent agreement with experimental results obtained from bracketing experiments. nih.gov

The S-C bond dissociation energy (BDE) is a critical parameter for understanding the molecule's stability, particularly against photolysis in the atmosphere. core.ac.ukarxiv.org Experimental studies, which form the benchmark for theoretical work, have determined the dissociation energy of the SF₅-CF₃ bond to be 392 ± 43 kJ mol⁻¹ at 0 K. researchgate.netbirmingham.ac.uk This high bond strength explains why SF₅CF₃ is unlikely to be broken down by UV radiation in the stratosphere. researchgate.netbirmingham.ac.uk

The enthalpy of formation (ΔfH°) has also been determined from experimental data, providing a value of -1770 ± 47 kJ mol⁻¹ at 0 K. researchgate.netbirmingham.ac.uk

| Property | Value | Method | Reference |

|---|---|---|---|

| Proton Affinity | 154.0 ± 3 kcal mol⁻¹ | B3LYP (Theoretical) | nih.gov |

| Proton Affinity | 153.4 ± 3 kcal mol⁻¹ | CCSD(T) (Theoretical) | nih.gov |

| Proton Affinity | 152.5 ± 3 kcal mol⁻¹ | FT-ICR (Experimental) | nih.gov |

| SF₅-CF₃ Bond Dissociation Energy (0 K) | 392 ± 43 kJ mol⁻¹ (4.06 ± 0.45 eV) | TPEPICO (Experimental) | researchgate.netbirmingham.ac.uk |

| Enthalpy of Formation (0 K) | -1770 ± 47 kJ mol⁻¹ | TPEPICO (Experimental) | researchgate.netbirmingham.ac.uk |

Spectroscopic Property Predictions (e.g., Infrared Absorption)

Predicting spectroscopic properties is a key application of computational chemistry, as it allows for the interpretation of experimental spectra and the identification of unknown compounds. youtube.comresearchgate.net

The infrared (IR) spectrum of SF₅CF₃ is of particular importance because it determines the molecule's ability to absorb thermal radiation, which is the basis for its high global warming potential. researchgate.net Theoretical studies have focused on calculating vibrational frequencies and integrated infrared intensities to understand its IR spectrum. core.ac.uk These calculations help assign the absorption bands observed in experimental spectra. For a molecule to be IR active, its dipole moment must change during the vibration. youtube.com

The table below lists the calculated fundamental vibrational frequencies for SF₅CF₃.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | a' | 1235.9 | CF₃ asymmetric stretch |

| 2 | a' | 1170.8 | CF₃ symmetric stretch |

| 3 | a' | 913.6 | SF₄ equatorial stretch |

| 4 | a' | 861.5 | SF axial stretch |

| 5 | a' | 709.8 | S-C stretch |

| 6 | a' | 612.5 | SF₄ equatorial scissors |

| 7 | a' | 580.4 | CF₃ rock |

| 8 | a' | 541.2 | CF₃ symmetric deformation |

| 9 | a' | 414.2 | SF₄ equatorial wag |

| 10 | a' | 304.7 | SF₄ equatorial twist |

| 11 | a' | 221.1 | CF₃-S-F bend |

| 12 | a'' | 1218.8 | CF₃ asymmetric stretch |

| 13 | a'' | 738.9 | SF₄ equatorial stretch |

| 14 | a'' | 580.4 | CF₃ rock |

| 15 | a'' | 471.5 | SF₄ equatorial umbrella |

| 16 | a'' | 386.1 | SF₄ equatorial wag |

| 17 | a'' | 221.1 | CF₃-S-F bend |

| 18 | a'' | 59.8 | Torsion |

Beyond IR, other spectroscopic properties have been modeled. The vertical absorption and photoelectron spectra were studied using high-level ab initio methods like MS-CASPT2 and OVGF, respectively, yielding simulated spectra in excellent agreement with experimental results. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Sf₅cf₃ Research

Mass Spectrometry for Fragmentation Analysis and Ion-Molecule Reaction Product Identification (e.g., FT-ICR, IMS, SIFT)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. Advanced MS methods provide deep insights into the fragmentation pathways of molecules like SF₅CF₃ and their reactivity with other ions.

Fragmentation Analysis: Upon ionization, the SF₅CF₃⁺ parent ion is unstable and rapidly breaks apart into smaller, charged fragments. researchgate.net Studies using techniques like threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy reveal that the most intense fragment ions observed are CF₃⁺ and SF₃⁺. researchgate.net Weaker signals for SF₅⁺, SF₄⁺, and CF₂⁺ have also been detected. The formation of fragments like SF₃⁺, SF₄⁺, and CF₂⁺ is particularly noteworthy as it necessitates the migration of a fluorine atom across the S-C bond, indicating complex intramolecular rearrangement processes during dissociation. researchgate.net

Ion-Molecule Reaction Studies (SIFT): Selected Ion Flow Tube (SIFT) mass spectrometry has been used to measure the reaction rates and identify the products of reactions between SF₅CF₃ and various atmospherically relevant positive ions at thermal energies (300 K). researchgate.netcore.ac.uk These studies are crucial for understanding the potential atmospheric fate of SF₅CF₃. Research shows that SF₅CF₃ is unreactive with H₃O⁺, NO⁺, and NO₂⁺. core.ac.uk However, it reacts efficiently with other ions, primarily through dissociative charge transfer. core.ac.uk The dominant product ions in these reactions are CF₃⁺, resulting from the direct cleavage of the S-C bond, and SF₃⁺, which is likely formed after an intramolecular rearrangement. core.ac.uk

Advanced MS Techniques (FT-ICR and IMS):

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry offers ultra-high resolution and mass accuracy. benthamopen.comtandfonline.com While specific FT-ICR studies on SF₅CF₃ are not prominent, this technique would be invaluable for unambiguously determining the elemental composition of fragment ions and for performing tandem mass spectrometry (MSⁿ) experiments to map out complex dissociation pathways. nih.gov

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. horiba.comnih.gov When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation. For SF₅CF₃ research, IMS could potentially separate isomeric fragment ions (ions with the same mass but different structures) that would be indistinguishable by mass spectrometry alone, providing deeper insight into the rearrangement mechanisms upon ionization.

Synchrotron Radiation Techniques for Photoionization and Dissociative Ionization Energy Determination

Synchrotron radiation provides an intense, tunable source of photons, making it an ideal tool for investigating the photoionization and dissociative ionization dynamics of molecules. For SF₅CF₃, these techniques have been pivotal in determining key energetic thresholds.

Using tunable vacuum-ultraviolet (VUV) synchrotron radiation coupled with threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy, researchers have studied the fragmentation of the SF₅CF₃⁺ cation in the 12-26 eV energy range. researchgate.net A critical finding from these experiments is that the ground electronic state of the SF₅CF₃⁺ parent cation is repulsive within the Franck-Condon region, meaning it is inherently unstable and dissociates immediately upon formation. rsc.orgresearchgate.net Consequently, the parent ion is not observed.

The primary dissociation pathway investigated is: SF₅CF₃ + hν → CF₃⁺ + SF₅ + e⁻

By measuring the kinetic energy released into the fragments at various photon energies and extrapolating to zero kinetic energy, the first dissociative ionization energy for SF₅CF₃ was determined. nih.gov

This high bond dissociation energy confirms that SF₅CF₃ is highly resistant to breakdown by solar UV radiation in the stratosphere, contributing to its long atmospheric lifetime. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity.

In the context of SF₅CF₃, ¹⁹F NMR provides information that goes far beyond simple identification. The molecule presents a classic example of a complex spin-spin coupling system. The spectrum consists of two main features: a signal for the four equivalent equatorial fluorine atoms (Fₑ) of the SF₅ group, a signal for the single axial fluorine (Fₐ) of the SF₅ group, and a signal for the three fluorine atoms of the trifluoromethyl (CF₃) group.

Advanced structural information is derived from the intricate ¹⁹F-¹⁹F spin-spin coupling patterns:

Coupling Constants (J-values): The magnitude of the coupling constants between different fluorine nuclei (e.g., JFₑ-Fₐ, JFₑ-CF₃) is highly sensitive to the geometry of the molecule, including bond angles and distances. rsc.org Analyzing these J-values confirms the C₄ᵥ symmetry and the precise structural arrangement of the atoms.

Multi-spin System Analysis: The spectrum is more complex than a simple first-order pattern. It must be analyzed as a higher-order spin system (specifically, an A₄BX₃ system if considering the SF₅ group alone, and more complex when including the CF₃ group). This analysis provides unambiguous confirmation of the covalent connectivity.

Dynamic NMR: While not specifically reported, variable-temperature ¹⁹F NMR experiments could be used to probe the dynamics of the molecule. For instance, such studies could provide further evidence for the low barrier to internal rotation of the CF₃ group, a phenomenon first suggested by vibrational spectroscopy. rsc.org The use of fast magic-angle spinning (MAS) NMR has proven effective for detailed structural characterization of other complex fluorinated compounds and could be applied to SF₅CF₃ in specialized studies.

Chromatographic Methods (e.g., GC-MS) for Mixture Analysis in Reaction Studies

Chromatographic methods are essential for separating components of a complex mixture, and when coupled with a detector like a mass spectrometer (GC-MS), they allow for the identification of each separated component.

The initial discovery of SF₅CF₃ in the environment is a prime example of the power of these techniques. In 2000, scientists analyzing stratospheric air samples for sulfur hexafluoride (SF₆) using GC with an electron capture detector (ECD) noted a previously unidentified peak that eluted shortly after the SF₆ peak. Subsequent analysis using GC-MS confirmed the identity of this unknown compound as SF₅CF₃.

In reaction studies, GC-MS is indispensable for:

Monitoring Reaction Progress: Analyzing aliquots of a reaction mixture over time to determine the consumption of reactants and the formation of products.

Product Identification: Identifying the desired product (SF₅CF₃) and any by-products or isomers in a crude reaction mixture. This is particularly relevant given that the synthesis of SF₅CF₃ can arise from processes involving SF₆ and fluoropolymers, which would likely generate a complex mixture of compounds.

Purity Analysis: Quantifying the purity of a synthesized SF₅CF₃ sample after purification steps.

The use of GC-MS provides a robust and sensitive method for both the qualitative and quantitative analysis of SF₅CF₃ in complex matrices, from atmospheric samples to the output of synthetic reactions.

Table of Compounds

Environmental Chemistry and Atmospheric Transformation Pathways of Sulfur, Pentafluoro Trifluoromethyl

Atmospheric Stability and Chemical Inertness

Sulfur, pentafluoro(trifluoromethyl)- (SF₅CF₃), also known as trifluoromethylsulfur pentafluoride, is a synthetic compound recognized for its extreme stability and chemical inertness in the Earth's atmosphere. benthamopen.combenthamopenarchives.comresearchgate.net This remarkable stability is the primary determinant of its long atmospheric lifetime, which is estimated to be in the range of 650 to 1,000 years. benthamopen.comresearchgate.netrsc.org The inertness of the molecule is attributed to the strength of its covalent bonds, especially the sulfur-carbon (S-C) bond, which possesses a high dissociation energy of approximately 3.86 ± 0.45 electron volts (eV), equivalent to 372 ± 43 kilojoules per mole (kJ mol⁻¹). rsc.org This substantial bond strength renders the molecule highly resistant to degradation by typical atmospheric chemical reactions. rsc.org

The structure of SF₅CF₃ is devoid of hydrogen atoms and double bonds, which are common reactive sites for prevalent atmospheric oxidants such as the hydroxyl radical (OH). benthamopen.com Moreover, the molecule is resistant to ultraviolet (UV) photolysis in the stratosphere. benthamopen.comrsc.org The confluence of these characteristics results in a molecule that persists in the atmosphere for millennia, leading to its accumulation and a prolonged impact on the Earth's radiative balance. benthamopen.comresearchgate.net

Atmospheric Removal Mechanisms

Despite its pronounced stability, SF₅CF₃ is not entirely impervious to removal from the atmosphere. The principal sinks for this compound are situated in the upper layers of the atmosphere, particularly the mesosphere.

The most significant atmospheric degradation pathway for Sulfur, pentafluoro(trifluoromethyl)- is dissociative electron attachment, a process that occurs in the mesosphere at altitudes above 60 kilometers where a sufficient flux of low-energy electrons exists. benthamopen.comrsc.orgresearchgate.net This mechanism is responsible for an estimated 99% of the compound's removal from the atmosphere. rsc.org

The reaction is represented as: e⁻ + SF₅CF₃ → SF₅⁻ + CF₃

Photolysis, the decomposition of a chemical compound by photons, constitutes a very minor atmospheric sink for SF₅CF₃, contributing only about 1% to its total atmospheric removal. rsc.org The molecule is highly resistant to photolysis by UV radiation in the stratosphere as it lacks significant absorption features in the 200–290 nanometer (nm) wavelength range. benthamopen.comrsc.org

While SF₅CF₃ can undergo photodissociation when exposed to high-energy vacuum ultraviolet (VUV) radiation, specifically at the Lyman-alpha wavelength of 121.6 nm which is present in the mesosphere, this pathway is not a significant contributor to its destruction when compared to electron attachment. rsc.orgresearchgate.net The absorption cross-section of SF₅CF₃ at this wavelength is 1.5 ± 0.3 × 10⁻¹⁷ cm² molecule⁻¹. researchgate.net The high energy of the S-C bond dictates that only high-energy VUV radiation, which is largely absent from the lower and middle atmosphere, is capable of breaking it. rsc.org

Due to its chemical inertness, reactions with common atmospheric ions and radicals in the troposphere and stratosphere are not significant removal mechanisms for SF₅CF₃. benthamopen.comsci-hub.se

Hydroxyl Radical (OH): The molecule is virtually non-reactive with the hydroxyl radical, which is a primary cleansing agent in the troposphere. sci-hub.se

Excited Oxygen Atoms (O(¹D)): Research has demonstrated that the reaction between SF₅CF₃ and electronically excited oxygen atoms is also a negligible sink. researchgate.netpnas.org The rate coefficient for any reactive pathway is more than a thousand times smaller than the gas kinetic collision rate. pnas.org

Table 7.1: Summary of Atmospheric Removal Mechanisms for SF₅CF₃

| Removal Mechanism | Location | Significance | Products |

| Electron Attachment | Mesosphere | Major (~99%) | SF₅⁻ + CF₃ |

| Photolysis (VUV) | Mesosphere | Minor (~1%) | Dissociation products |

| Reaction with OH | Troposphere | Negligible | - |

| Reaction with O(¹D) | Stratosphere/Mesosphere | Negligible | - |

| Reaction with Ions | Ionosphere | Negligible | - |

Environmental Fate in Non-Atmospheric Compartments

The environmental behavior of Sulfur, pentafluoro(trifluoromethyl)- outside of the atmosphere is primarily dictated by its extremely low solubility in water and its high volatility. researchgate.netresearchgate.net These properties indicate a strong preference for the gaseous state over being dissolved in aqueous environments.

Scientific predictions suggest that SF₅CF₃ has an exceptionally low solubility in water and a very high propensity to evaporate from water bodies. researchgate.net This characteristic is quantified by the Henry's Law constant (K_H), which describes the partitioning of a substance between the air and water phases. The high value of the Henry's Law constant for SF₅CF₃ confirms its tendency to remain in the atmosphere rather than dissolving into oceans, lakes, or rivers. researchgate.netiaea.org

Experimental work to determine the diffusion coefficient of SF₅CF₃ in both pure water and artificial seawater has corroborated its hydrophobic nature. researchgate.netresearchgate.net The combination of its low water solubility and high volatility means that uptake by the oceans is not a significant sink for atmospheric SF₅CF₃, a fact that further contributes to its extended atmospheric residence time. researchgate.net

Octanol-Water Partitioning Behavior

The octanol-water partition coefficient (Kₒw) is a critical parameter for assessing the environmental distribution of a chemical. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high log Kₒw value indicates a tendency for the substance to associate with organic matter and lipids, suggesting it is hydrophobic.

For Sulfur, pentafluoro(trifluoromethyl)-, a predicted log Kₒw value of approximately 2.42 at 298.15 K has been reported. nih.gov This value suggests that the compound is hydrophobic and will preferentially partition into organic matter in the environment, such as soil, sediment, and fatty tissues of organisms. nih.gov

Further research has provided comparative insights into its partitioning behavior. The Ostwald coefficient, a measure of solubility, of SF₅CF₃ in 1-octanol (B28484) was found to be about seven times greater than that of sulfur hexafluoride (SF₆). researchgate.net This indicates a significantly higher affinity of SF₅CF₃ for organic phases compared to SF₆. researchgate.net

Table 1: Partitioning Properties of Sulfur, pentafluoro(trifluoromethyl)-

| Property | Value | Reference |

|---|---|---|

| Predicted log Kₒw (at 298.15 K) | ~2.42 | nih.gov |

| Ostwald Coefficient in 1-octanol | Approx. 7 times greater than SF₆ | researchgate.net |

Degradation in Anaerobic and Other Environmental Systems

Sulfur, pentafluoro(trifluoromethyl)- is characterized by its exceptional chemical stability. The molecule possesses a strong sulfur-carbon bond, with a determined strength of 3.86 ± 0.45 eV (372 ± 43 kJ mol⁻¹). researchgate.net This inherent stability makes it highly resistant to degradation in various environmental settings.

Studies have shown no evidence of SF₅CF₃ degradation in laboratory-based anaerobic systems. researchgate.netresearchgate.net This stability under reducing conditions is a key factor in its application as a groundwater tracer. researchgate.net

Given the strength of the carbon-fluorine bonds, microbial degradation of SF₅CF₃ is considered highly unlikely. ucr.edumdpi.com

Applications as an Environmental Tracer

The unique properties of Sulfur, pentafluoro(trifluoromethyl)-, namely its chemical inertness, low ambient background concentrations, and well-documented atmospheric history, make it an excellent tracer for various environmental processes.

Groundwater Dating Applications

SF₅CF₃ is a valuable tool for dating young groundwater, generally referring to waters recharged from the 1970s to the present. researchgate.net Its utility as a groundwater dating agent stems from its steadily increasing atmospheric concentration, the absence of known natural sources, and its stability in subterranean environments, including those with reducing conditions. researchgate.net

The dating method involves measuring the concentration of SF₅CF₃ dissolved in a groundwater sample and relating it to its known atmospheric concentration at the time of recharge. This requires accurate analytical techniques capable of detecting the very low concentrations of the gas. nih.gov Because of its low solubility in water, a correction for "excess air" must be applied to the calculated age. researchgate.net

A case study in southern Poland demonstrated the use of SF₅CF₃, alongside other anthropogenic trace gases like SF₆ and chlorofluorocarbons (CFCs), to determine the age of groundwater in an intensively exploited aquifer. nih.gov The results from SF₅CF₃ were consistent with other tracers and provided valuable insights into the dynamics of the groundwater system. nih.gov Another study in Maryland, Virginia, and West Virginia also successfully tested a new dating procedure using SF₅CF₃. researchgate.net

Table 2: Atmospheric Concentration of Sulfur, pentafluoro(trifluoromethyl)-

| Year | Approximate Mole Fraction in North American Air (ppt) | Reference |

|---|---|---|

| ~1970 | Detection limit (0.005) | researchgate.net |

| 1999 | ~0.12 | researchgate.net |

| 2006 | ~0.16 | researchgate.net |

Tracing Atmospheric and Oceanic Transport Phenomena

The long atmospheric lifetime and anthropogenic origin of SF₅CF₃ make it a useful tracer for studying atmospheric transport and mixing processes. researchgate.net By measuring its concentration in different parts of the atmosphere, scientists can track the movement of air masses over long distances and time scales. This information is crucial for validating and improving global atmospheric circulation models. wikipedia.org

Beyond the atmosphere, SF₅CF₃ has also been successfully employed as a tracer in oceanic studies. researchgate.nethawaii.edu Its chemical similarity to SF₆, a widely used ocean tracer, combined with its much lower oceanic background concentration, makes it an ideal substitute for SF₆ in tracer release experiments. researchgate.nethawaii.edu These experiments involve intentionally releasing a small amount of the tracer into the ocean and tracking its dispersal to study ocean mixing and circulation patterns. researchgate.nethawaii.edu

For example, a tracer release experiment in the Santa Monica Basin involved injecting a mixture of SF₅CF₃ and SF₆. The concentrations of the two tracers were observed to mirror each other closely over a 23-month period, confirming the viability of SF₅CF₃ as a reliable ocean tracer. hawaii.edu

Chemistry of Sf₅cf₃ Derivatives and Analogues

Synthesis and Properties of Organic Compounds Bearing the SF₅ Group

The introduction of the SF₅ group into organic molecules presents both unique opportunities and significant synthetic challenges. Its properties often lead to enhanced biological activity and improved physicochemical characteristics of the parent molecule.

Comparison of SF₅ and CF₃ as Substituents in Organic Synthesis

The trifluoromethyl (CF₃) group is a well-established substituent in pharmaceutical and agrochemical design, valued for its metabolic stability and electron-withdrawing nature. The SF₅ group, however, often exhibits even more desirable properties. It is significantly more electronegative and lipophilic than the CF₃ group. researchgate.netdntb.gov.ua These characteristics can lead to enhanced binding affinities, improved metabolic stability, and better membrane permeability of drug candidates.

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups

| Property | SF₅ Group | CF₃ Group |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 |

| Hammett Parameter (σp) | +0.68 | +0.54 |

| Lipophilicity (Hansch parameter, π) | +1.51 | +0.88 |

| Steric Parameter (Taft, Es) | -1.74 | -1.16 |

The greater steric bulk of the SF₅ group compared to the CF₃ group can also be advantageous in shielding a molecule from metabolic attack.

Reactivity of SF₅-Substituted Molecules

The strong electron-withdrawing nature of the SF₅ group significantly influences the reactivity of the molecule to which it is attached.

Aromatic Systems: In SF₅-substituted aromatic compounds, the ring is highly deactivated towards electrophilic aromatic substitution. libretexts.orgorgosolver.com The powerful inductive effect of the SF₅ group withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. When substitution does occur, it is directed to the meta position. libretexts.org Conversely, the electron-deficient nature of the SF₅-substituted ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. numberanalytics.com

Aliphatic Systems: In aliphatic compounds, the SF₅ group's influence is primarily inductive, affecting the acidity of nearby protons and the stability of adjacent carbocations or radicals. For instance, the presence of an SF₅ group can facilitate the formation of a radical on an adjacent carbon atom. This property is exploited in various synthetic methodologies. The reactivity of aliphatic C-H bonds towards radical abstraction can be influenced by the presence of the SF₅ group. rsc.org

Related Sulfur Fluoride (B91410) Chemistry (e.g., SF₆, SF₅Cl, S₂F₁₀)

The chemistry of the SF₅ group is intrinsically linked to that of other sulfur fluoride compounds, which often serve as precursors or are byproducts in its synthesis.

Sulfur Hexafluoride (SF₆): SF₆ is a remarkably inert and non-toxic gas due to the six fluorine atoms sterically protecting the central sulfur atom from attack. Despite its inertness, recent advances have utilized photocatalysis to reduce SF₆ and generate the SF₅ radical for synthetic applications.

Sulfur Chloride Pentafluoride (SF₅Cl): In stark contrast to SF₆, SF₅Cl is a highly reactive and toxic gas. wikipedia.org The lability of the S-Cl bond makes it a valuable reagent for introducing the SF₅ group into organic molecules, particularly through radical addition reactions to alkenes and alkynes. wikipedia.orgacademie-sciences.fr It can be synthesized from sulfur tetrafluoride (SF₄) and chlorine in the presence of a fluoride source like cesium fluoride. wikipedia.org

Disulfur (B1233692) Decafluoride (S₂F₁₀): This compound is a colorless, volatile liquid that is extremely toxic. nih.govgezondheidsraad.nlwikipedia.org It is a byproduct in the manufacturing of SF₆. nih.govgezondheidsraad.nl The S-S bond in S₂F₁₀ is relatively weak and can be cleaved by heat or UV light to generate two SF₅ radicals. This property has been utilized in the synthesis of SF₅-containing compounds, although its high toxicity limits its widespread use. wikipedia.org

Development of Reagents for Pentafluorosulfanylation

The harsh conditions and hazardous reagents traditionally required for introducing the SF₅ group have historically limited its application. Early methods often involved the direct fluorination of organosulfur compounds, which suffered from low yields and lack of selectivity.

The development of more practical and safer reagents has been a major focus of research. SF₅Cl has been a key reagent, allowing for the addition of the SF₅ group across double and triple bonds. wikipedia.org More recently, the focus has shifted towards developing shelf-stable and easy-to-handle reagents. These modern reagents often generate the SF₅ radical under milder conditions, such as through photoredox catalysis, expanding the scope of pentafluorosulfanylation to a wider range of functional groups and complex molecules. researchgate.net The development of reagents like arylsulfur pentafluorides from arylsulfur halotetrafluorides has also been a significant advancement. dntb.gov.ua These innovations are paving the way for the broader incorporation of the valuable SF₅ motif in various fields of chemistry.

Future Research Directions in Sulfur, Pentafluoro Trifluoromethyl Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methods

The introduction of the SF₅ group into organic molecules has historically been challenging, often requiring harsh reagents and conditions. A key future direction is the development of milder, more efficient, and selective synthetic routes.

Novel Synthetic Pathways: Recent progress has moved beyond traditional methods that often utilized hazardous reagents like SF₅Cl. A significant area of future research will be the continued development of pathways that use more benign and readily available sources. For instance, photoredox catalysis has emerged as a powerful tool, enabling the use of inert sulfur hexafluoride (SF₆) as a pentafluorosulfanylation agent to access complex molecules like pentafluorosulfanylated oxaheterocycles. nih.gov This strategy avoids the need for toxic transfer reagents and opens up avenues for single-step syntheses of structurally complex building blocks. nih.gov

Catalytic Methods: The development of catalytic methods is paramount for practical and scalable synthesis. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed to synthesize SF₅-containing aromatic amino acids, demonstrating the compatibility of the SF₅ group with sophisticated catalytic systems. nih.gov Future work should focus on expanding the scope of catalysts and coupling partners. Gold(I)-catalyzed cyclization of SF₅-alkynes represents another promising catalytic approach for creating novel fluorinated heterocycles. researchgate.net Research into photocatalytic strategies is also rapidly expanding, offering methods to generate diverse SF₅-containing scaffolds, such as ketones and acetals, directly from SF₆ under mild conditions. chemrxiv.org

| Catalytic Method | Substrate Class | SF₅ Source | Key Advantage |

| Photoredox Catalysis | α-Substituted Alkenes | SF₆ | Utilizes an inert, readily available SF₅ source. nih.gov |

| Negishi Cross-Coupling | Aryl Halides | SF₅-containing coupling partner | Enables synthesis of complex molecules like amino acids. nih.gov |

| Gold(I)-Catalysis | SF₅-Alkynes | Pre-functionalized alkyne | Access to novel heterocyclic structures. researchgate.net |

Further exploration into earth-abundant metal catalysis and biocatalysis could provide more sustainable and cost-effective methods for introducing the SF₅ moiety.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry is an indispensable tool for understanding the intricate reaction mechanisms and properties of SF₅CF₃ and related compounds. Future research will leverage increasingly powerful computational techniques to guide experimental work.

High-level theoretical calculations are crucial for accurately predicting molecular properties and reaction energetics. Methods such as the density functional theory (DFT) method M06-2X and the CBS-Q electronic structure method have been used to explore the potential energy surface for the unimolecular decomposition of SF₅CF₃. researchgate.net These studies help identify the most likely degradation pathways, such as the C-S bond cleavage to form SF₅ and CF₃ radicals. researchgate.net

Future efforts will likely involve more sophisticated computational approaches:

Dynamic Simulations: Employing ab initio molecular dynamics (AIMD) to simulate reaction trajectories and understand the influence of solvent and temperature on reaction outcomes.

Machine Learning: Utilizing machine learning algorithms trained on quantum mechanical data to accelerate the discovery of new reactions and catalysts, and to predict the properties of novel SF₅-containing molecules.

Vibronic Coupling Models: Developing models to understand the photochemistry of SF₅CF₃, particularly its interaction with UV radiation in the atmosphere, which requires understanding its excited electronic states. core.ac.uk

These advanced models will be critical for predicting the atmospheric lifetime of SF₅CF₃ and for designing new, selective chemical transformations.

| Computational Method | Application in SF₅CF₃ Chemistry | Research Goal |

| Density Functional Theory (DFT) | Exploring potential energy surfaces of reactions. | Elucidating reaction mechanisms and predicting product formation. researchgate.net |

| High-Level Ab Initio (e.g., QCISD(T)) | Calculating accurate bond dissociation energies. | Understanding molecular stability and atmospheric degradation pathways. researchgate.net |

| Statistical Rate Theories (e.g., VRC-TST) | Computing thermal rate coefficients. | Predicting reaction kinetics as a function of temperature and pressure. researchgate.net |

Mechanistic Investigations of SF₅CF₃ Interactions with Novel Reagents

Understanding the fundamental reactivity of the S-C bond and the S-F bonds in SF₅CF₃ is crucial for developing both degradation strategies and new synthetic applications. While SF₅CF₃ is known for its high chemical inertness, recent studies have shown it can be activated under specific conditions. nih.gov

Future research will focus on detailed mechanistic studies of SF₅CF₃ with a new generation of reagents.

Photochemical Activation: The photochemical activation of SF₅CF₃ with N-heterocyclic carbenes (NHCs) like SIMes has been shown to proceed via electron transfer, generating CF₃ radicals. nih.gov Further investigations using time-resolved spectroscopy and computational modeling can provide deeper insights into the transient intermediates and reaction pathways.

Reductive Activation: Catalytic reduction using transition metal complexes, such as iridium-based photocatalysts, can also generate CF₃ radicals from SF₅CF₃ for use in trifluoromethylation reactions. nih.gov Exploring the kinetics and mechanisms of these catalytic cycles will be essential for optimizing these transformations.

Electron Attachment: In the upper atmosphere (mesosphere), the primary degradation pathway for SF₅CF₃ is low-energy electron attachment. researchgate.netbirmingham.ac.uk Laboratory-based experiments under collision-free conditions have been instrumental in understanding this process. researchgate.net Future work could explore these interactions on aerosol surfaces to better simulate atmospheric conditions.

These mechanistic studies will not only clarify the environmental fate of SF₅CF₃ but also harness its reactivity for synthetic purposes, turning a potent greenhouse gas into a valuable chemical reagent.

Development of Analytical Techniques for Enhanced Understanding of Environmental Processes

The discovery of SF₅CF₃ in the atmosphere in 2000 was a landmark in atmospheric science, highlighting its nature as a potent, long-lived greenhouse gas of anthropogenic origin. researchgate.netrsc.org Its atmospheric lifetime is estimated to be on the order of 1000 years. benthamopen.combenthamopenarchives.com Continuous and accurate monitoring of its atmospheric concentration is vital for climate modeling and for verifying the effectiveness of any potential mitigation strategies.

Future research must focus on developing more sensitive, robust, and cost-effective analytical methods.

High-Resolution Spectroscopy: Advanced spectroscopic techniques, such as cavity ring-down spectroscopy (CRDS) or Fourier-transform infrared (FTIR) spectroscopy with long-path cells, could enable real-time, high-precision measurements of ambient SF₅CF₃ concentrations.

Chromatographic Methods: While gas chromatography with electron capture detection (GC-ECD) is a powerful tool for measuring stratospheric trace gases, further developments are needed. noaa.gov This includes creating more portable instruments for field deployment and developing new stationary phases for improved separation from interfering compounds.

Mass Spectrometry: High-resolution mass spectrometry can provide unambiguous identification and quantification of SF₅CF₃ in complex environmental matrices. Developing standardized methods using techniques like atmospheric pressure chemical ionization (APCI) could improve detection limits and sample throughput.

These analytical advancements will be critical for tracking the sources, sinks, and global distribution of SF₅CF₃, providing essential data for environmental policy. rsc.orgbenthamopen.com

Expanding the Chemical Space of SF₅-Functionalized Molecules

The SF₅ group is often termed a "super-trifluoromethyl group" due to its greater electronegativity and steric bulk, making it a highly attractive substituent for tuning molecular properties in various applications. mdpi.comresearchgate.net A major thrust of future research will be to synthesize and evaluate novel SF₅-functionalized molecules with enhanced performance characteristics.

Medicinal Chemistry: The SF₅ group can significantly alter the lipophilicity, metabolic stability, and binding affinity of drug candidates. sinapse.ac.uk Future work will involve the synthesis of SF₅-analogs of existing drugs and the incorporation of the SF₅ group into new pharmacophores. The successful preparation of SF₅-containing amino acids and dipeptides paves the way for their inclusion in peptide-based therapeutics. nih.gov

Agrochemicals: The introduction of the SF₅ group has been shown to enhance the efficacy of herbicides and insecticides. mdpi.com For example, novel meta-diamide insecticides containing the SF₅ moiety have demonstrated high insecticidal activity and excellent selectivity. mdpi.com Systematic exploration of SF₅-functionalized scaffolds in agrochemical discovery is a promising area for future development.